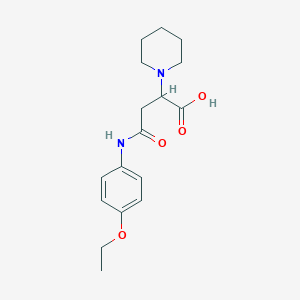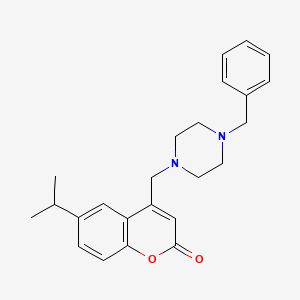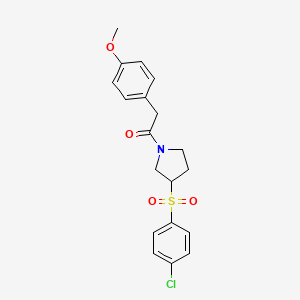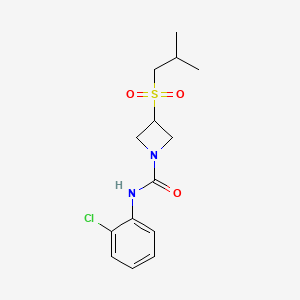
Ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate, commonly known as metixene, is a synthetic compound that belongs to the class of anticholinergic drugs. It was first synthesized in the 1960s as a potential treatment for Parkinson's disease. However, it was later found to be more effective in treating symptoms of schizophrenia and other psychotic disorders. Metixene has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A series of compounds, including alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, have been synthesized and shown to demonstrate significant growth inhibition in L1210 cells, associating their biological activity with mitotic spindle poisoning. These compounds also show significant in vivo antifilarial activity against adult worms of various species in experimentally infected jirds (S. Ram et al., 1992).
Biological Activity and Applications
Ethyl carbamate (EC), found in fermented food products and alcoholic beverages, has been classified as a Group 2A carcinogen. Research on EC focuses on its formation, metabolism, and strategies for mitigation due to its potential health impacts. Natural products are suggested to offer protection against EC-induced toxicity through the modulation of oxidative stress (Vemana Gowd et al., 2018).
Mitigation Strategies
Efforts to prevent the accumulation of ethyl carbamate in alcoholic beverages have explored physical, chemical, enzymatic, and metabolic engineering technologies. These strategies aim to reduce EC levels to meet safety standards and address one of the significant challenges in the alcoholic beverage industry (Xinrui Zhao et al., 2013).
Environmental and Food Safety
A comprehensive review on ethyl carbamate in fermented beverages discusses its genotoxicity, analytical methods for detection, formation pathways, and removal strategies. This research is crucial for understanding EC's impact on human safety and for developing measures to limit its presence in food and beverages (Z. Jiao et al., 2014).
Eigenschaften
IUPAC Name |
ethyl N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-3-21-17(20)18-12-14-8-10-19(11-9-14)13-15-6-4-5-7-16(15)22-2/h4-7,14H,3,8-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJOICQYBHUXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2830804.png)
![7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B2830805.png)

![1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2830810.png)






![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830824.png)

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea](/img/structure/B2830826.png)
![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830827.png)
